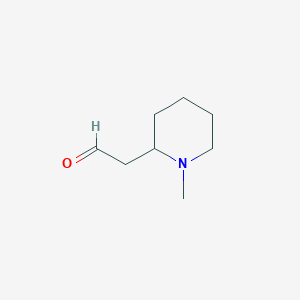

2-(1-Methylpiperidin-2-yl)acetaldehyde

Description

Contextualization within Substituted Piperidine (B6355638) Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals. ajchem-a.com The introduction of substituents onto this ring system dramatically expands its chemical space and biological activity. "2-(1-Methylpiperidin-2-yl)acetaldehyde" is a disubstituted piperidine, featuring a methyl group on the nitrogen atom (position 1) and an acetaldehyde (B116499) group at the adjacent carbon (position 2).

The N-methyl group is a common feature in many biologically active piperidines, often influencing properties such as basicity, lipophilicity, and the ability to cross biological membranes. The substitution at the 2-position is particularly significant as it is adjacent to the nitrogen atom, which can influence the stereochemistry and reactivity of the molecule. The chemistry of 2-substituted piperidines is a rich and complex field, with numerous methods developed for their stereoselective synthesis. ajchem-a.com

Significance as a Precursor and Building Block in Organic Synthesis

The primary chemical significance of "this compound" lies in its aldehyde functional group. Aldehydes are exceptionally versatile intermediates in organic synthesis, capable of undergoing a wide range of chemical transformations. These include, but are not limited to, oxidation to carboxylic acids, reduction to alcohols, and a variety of carbon-carbon bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations.

The presence of both a reactive aldehyde and a chiral center at the 2-position of the piperidine ring makes this compound a potentially valuable chiral building block. Enantiomerically pure forms of this aldehyde could be used to synthesize more complex chiral molecules with a high degree of stereochemical control. While specific examples of its use are not readily found in the literature, its corresponding alcohol, 2-(1-methylpiperidin-2-yl)ethanol, is commercially available. This suggests that the aldehyde can be readily prepared via oxidation of the alcohol, a common synthetic transformation.

Hypothetical Synthetic Utility of this compound

| Reaction Type | Potential Product | Significance |

|---|---|---|

| Oxidation | 2-(1-Methylpiperidin-2-yl)acetic acid | Introduction of a carboxylic acid moiety for further functionalization, such as amide or ester formation. |

| Reduction | 2-(1-Methylpiperidin-2-yl)ethanol | Formation of the corresponding primary alcohol, which can be a precursor for other functional groups. |

| Reductive Amination | N-Substituted 2-(1-Methylpiperidin-2-yl)ethanamines | A powerful method for the synthesis of a diverse range of secondary and tertiary amines. |

| Wittig Reaction | 2-(1-Methylpiperidin-2-yl)-substituted alkenes | A reliable method for the formation of carbon-carbon double bonds with control over geometry. |

Overview of Relevant Research Domains

Given its structural motifs, "this compound" could be of interest in several research domains, primarily in medicinal chemistry and natural product synthesis. The piperidine core is a key component of many alkaloids and pharmaceuticals. The ability to introduce and modify a two-carbon side chain at the 2-position via the aldehyde functionality would be a valuable tool for the synthesis of analogs of naturally occurring piperidine alkaloids or for the development of new drug candidates.

For instance, the synthesis of analogs of piperidine-based alkaloids could be explored to probe structure-activity relationships. Furthermore, its role as a reactive intermediate could be harnessed in the construction of complex heterocyclic systems through intramolecular reactions. While direct research on this specific aldehyde is not prominent, the broader field of 2-substituted piperidine synthesis and its application in drug discovery remains an active area of investigation.

Structure

3D Structure

Properties

CAS No. |

533-16-4 |

|---|---|

Molecular Formula |

C8H15NO |

Molecular Weight |

141.21 g/mol |

IUPAC Name |

2-(1-methylpiperidin-2-yl)acetaldehyde |

InChI |

InChI=1S/C8H15NO/c1-9-6-3-2-4-8(9)5-7-10/h7-8H,2-6H2,1H3 |

InChI Key |

KQLRMRGFMYZJAV-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCCC1CC=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to 2-(1-Methylpiperidin-2-yl)acetaldehyde

The synthesis of this compound can be approached through various pathways, including multi-step sequences and potentially more efficient one-pot strategies.

Multi-step synthesis offers a versatile approach to complex molecules, allowing for the purification of intermediates and greater control over the final product's structure. news-medical.net Plausible multi-step routes to this compound could commence from readily available piperidine (B6355638) derivatives. One conceptual pathway involves the C2-alkylation of a suitable N-methylpiperidine precursor. For instance, the synthesis could start from 2-methylpyridine, which can be N-methylated and then reduced to 1,2-dimethylpiperidine. Subsequent functionalization at the 2-methyl group would be required to introduce the acetaldehyde (B116499) functionality.

Another potential multi-step approach could involve the construction of the substituted piperidine ring. This could be achieved through cyclization reactions of appropriately functionalized open-chain precursors. youtube.com For example, a δ-amino aldehyde or a related derivative could undergo intramolecular cyclization followed by N-methylation to form the 1-methylpiperidine (B42303) ring. The acetaldehyde side chain could then be introduced or unmasked in a subsequent step.

A hypothetical multi-step synthesis is outlined below:

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | N-methylation | 2-Picoline | Methyl iodide | 1,2-Dimethylpyridinium iodide |

| 2 | Reduction | 1,2-Dimethylpyridinium iodide | Sodium borohydride (B1222165) | 1,2-Dimethyl-1,2,3,6-tetrahydropyridine |

| 3 | Hydroboration-Oxidation | 1,2-Dimethyl-1,2,3,6-tetrahydropyridine | 1. Borane-THF complex 2. Hydrogen peroxide, Sodium hydroxide | 2-(Hydroxymethyl)-1-methylpiperidine |

| 4 | Oxidation | 2-(Hydroxymethyl)-1-methylpiperidine | Pyridinium chlorochromate (PCC) | This compound |

This table represents a conceptual pathway and is not based on a specific literature procedure for the target molecule.

One-pot syntheses are highly valued for their efficiency, as they combine multiple reaction steps into a single operation, thereby saving time, resources, and reducing waste. mdpi.comresearchgate.netresearchgate.netelsevierpure.com A potential one-pot strategy for the synthesis of substituted piperidines could involve a multicomponent reaction. researchgate.netresearchgate.net For instance, the reaction of an aldehyde, an amine, and a β-ketoester can lead to the formation of highly substituted piperidines in a single step. researchgate.net While a direct one-pot synthesis of this compound has not been specifically reported, the principles of multicomponent reactions could be adapted to construct the core piperidine structure with a masked acetaldehyde functionality at the 2-position.

Another one-pot approach could involve a tandem reaction sequence. For example, a halogenated amide could undergo activation, reduction, and intramolecular nucleophilic substitution in a single pot to form the piperidine ring. mdpi.com

The synthesis of chiral piperidine derivatives is of significant interest due to their prevalence in pharmaceuticals and natural products. rsc.orgnih.gov Stereoselective approaches to 2-substituted piperidines often employ chiral auxiliaries, catalysts, or starting materials to control the stereochemical outcome of the reaction. nih.govcdnsciencepub.com

One strategy involves the use of a chiral auxiliary, such as a carbohydrate-derived moiety, to direct the stereoselective formation of the piperidine ring. cdnsciencepub.com For example, a domino Mannich-Michael reaction of Danishefsky's diene with a chiral aldimine can produce N-substituted dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com Subsequent transformations can then lead to variously substituted chiral piperidines.

Biocatalytic methods also offer a powerful tool for the asymmetric synthesis of piperidines. acs.org Transaminases, for instance, can be used for the stereoselective synthesis of 2-substituted chiral pyrrolidines and piperidines from ω-chloroketones. acs.org

Recent advancements have also demonstrated the use of biocatalytic carbon-hydrogen oxidation combined with radical cross-coupling to simplify the synthesis of complex piperidines. news-medical.net This modular approach allows for the efficient creation of three-dimensional molecules. news-medical.net

| Approach | Key Features | Potential Application |

| Chiral Auxiliary | Employs a removable chiral group to control stereochemistry. cdnsciencepub.com | Synthesis of enantiomerically enriched piperidine precursors. |

| Asymmetric Catalysis | Utilizes a chiral catalyst to induce stereoselectivity. nih.gov | Direct formation of chiral 2-substituted piperidines. |

| Biocatalysis | Employs enzymes for highly selective transformations. acs.org | Enantioselective synthesis of the piperidine core. |

Functional Group Transformations of the Acetaldehyde Moiety

The acetaldehyde group in this compound is a versatile functional handle that can undergo a variety of chemical transformations, primarily oxidation and reduction.

The aldehyde functional group can be readily oxidized to a carboxylic acid. This transformation would convert this compound into 2-(1-Methylpiperidin-2-yl)acetic acid. A variety of oxidizing agents can be employed for this purpose. Mild oxidizing agents are generally preferred to avoid potential side reactions involving the N-methylpiperidine ring.

Common oxidizing agents for aldehydes include:

Potassium permanganate (B83412) (KMnO₄) under controlled pH conditions.

Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid).

Tollens' reagent ([Ag(NH₃)₂]⁺), which is a classic qualitative test for aldehydes.

Pinnick oxidation (sodium chlorite (B76162) with a scavenger for hypochlorite).

The choice of oxidant would depend on the desired reaction conditions and the compatibility with the substrate.

The reduction of the acetaldehyde moiety leads to the formation of the corresponding primary alcohol, 2-(1-Methylpiperidin-2-yl)ethanol. scbt.comsigmaaldrich.comsigmaaldrich.comchemical-suppliers.eu This is a common and high-yielding transformation in organic synthesis.

A variety of reducing agents can be used to effect this conversion, with sodium borohydride (NaBH₄) being a mild and selective reagent for the reduction of aldehydes and ketones. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, although its higher reactivity may require more careful control of the reaction conditions.

Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, is another effective method for the reduction of aldehydes.

The product of this reduction, 2-(1-Methylpiperidin-2-yl)ethanol, is a commercially available compound, indicating that this is a well-established and feasible transformation. scbt.comsigmaaldrich.comsigmaaldrich.comchemical-suppliers.eu

| Transformation | Product | Reagents |

| Oxidation | 2-(1-Methylpiperidin-2-yl)acetic acid | KMnO₄, Jones reagent, Tollens' reagent, NaClO₂ |

| Reduction | 2-(1-Methylpiperidin-2-yl)ethanol | NaBH₄, LiAlH₄, H₂/Pd-C |

Condensation Reactions and Adduct Formation (e.g., Aldol (B89426), Knoevenagel)

The aldehyde functionality in this compound makes it a candidate for various condensation reactions, which are fundamental carbon-carbon bond-forming strategies in organic synthesis. While specific studies detailing the participation of this exact compound in Aldol or Knoevenagel condensations are not extensively documented in publicly available literature, its reactivity can be inferred from the general principles of these reactions.

The Aldol condensation would involve the reaction of this compound with an enol or enolate ion. The acetaldehyde moiety possesses α-hydrogens, making it capable of forming an enolate under basic conditions. This enolate could then act as a nucleophile, attacking the carbonyl carbon of another molecule of the aldehyde (a self-condensation) or a different carbonyl compound (a crossed-condensation). The initial product would be a β-hydroxy aldehyde, which could subsequently undergo dehydration to form an α,β-unsaturated aldehyde. The reaction conditions, such as the choice of base and temperature, would be critical in controlling the outcome and minimizing side reactions.

The Knoevenagel condensation is another pertinent reaction, typically involving the reaction of an aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst. In the context of this compound, it could be reacted with compounds like malonic acid, cyanoacetic acid, or their esters. The piperidine nitrogen within the molecule itself could potentially act as an internal basic catalyst, although an external catalyst is generally employed to ensure efficient reaction. The product of a Knoevenagel condensation is typically an α,β-unsaturated compound, which is a versatile intermediate for further synthetic transformations.

Modifications and Derivatization of the Piperidine Ring

The piperidine ring of this compound offers several avenues for chemical modification, allowing for the synthesis of a diverse range of derivatives.

N-Alkylation and Acylation Studies of Piperidine Nitrogen

The nitrogen atom in the piperidine ring is a nucleophilic center and can readily undergo alkylation and acylation reactions.

N-Alkylation of the piperidine nitrogen in a precursor like 2-(piperidin-2-yl)acetaldehyde (where the N-methyl group is absent) can be achieved using various alkylating agents such as alkyl halides. The reaction is typically carried out in the presence of a base to neutralize the acid formed. Common bases include potassium carbonate or triethylamine. Reductive amination, involving the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation.

N-Acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride. These reactions are generally high-yielding and are often performed in the presence of a base to scavenge the acid byproduct. N-acylation introduces an amide functionality into the piperidine ring, which can significantly alter the compound's electronic and steric properties.

A summary of typical reagents for these transformations is presented below:

| Transformation | Reagent Class | Specific Examples |

| N-Alkylation | Alkyl Halides | Methyl iodide, Ethyl bromide |

| Carbonyl Compounds (Reductive Amination) | Formaldehyde, Acetone | |

| N-Acylation | Acyl Chlorides | Acetyl chloride, Benzoyl chloride |

| Acid Anhydrides | Acetic anhydride, Boc anhydride |

Investigations into Substituent Effects on Ring Reactivity

The substituents on the piperidine ring exert a significant influence on its reactivity. The N-methyl group in this compound is an electron-donating group, which increases the nucleophilicity of the nitrogen atom compared to an unsubstituted piperidine. This enhanced nucleophilicity can affect the rates and outcomes of reactions involving the nitrogen, such as alkylation and acylation.

Stereochemical Control and Conformational Analysis of Piperidine Derivatives

The stereochemistry of the piperidine ring is a critical aspect of its chemistry. For 2-substituted N-methylpiperidines, the conformational equilibrium of the ring is of particular interest. The piperidine ring typically adopts a chair conformation to minimize torsional strain. In the case of this compound, the acetaldehyde group at the C2 position can exist in either an axial or an equatorial orientation.

Studies on related 2-substituted N-methylpiperidines have shown that the conformational preference is influenced by a balance of steric and electronic effects. For a 2-methyl substituent on an N-methylpiperidine ring, the equatorial position is generally favored to avoid 1,3-diaxial interactions. However, in N-acyl piperidines with a 2-substituent, a pseudoallylic strain can dictate that the axial orientation of the 2-substituent is preferred. acs.org Computational studies on 2-alkynyl and 2-phenyl N-methyl-d-piperidines have also indicated a preference for the axial conformation of the 2-substituent. nih.gov

The conformational preference of the 2-acetaldehyde group in this compound would likely be influenced by the size of the group and potential intramolecular interactions. The orientation of the substituent can, in turn, affect the reactivity of both the piperidine ring and the aldehyde functionality. For instance, the accessibility of the nitrogen lone pair for reactions can be influenced by the conformation of the adjacent substituent.

Chemical Reactivity and Mechanistic Investigations

Reaction Kinetics and Thermodynamic Studies of 2-(1-Methylpiperidin-2-yl)acetaldehyde Reactions

A thorough search of scientific databases and chemical literature did not yield any specific studies on the reaction kinetics or thermodynamics of this compound. To understand the reactivity of this compound, kinetic studies would be necessary to determine the rate laws and rate constants for its various reactions. Such studies would involve monitoring the concentration of reactants and products over time under different conditions (e.g., temperature, concentration, solvent).

Similarly, thermodynamic data, such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of its reactions, are not documented. This information would be crucial for determining the feasibility and spontaneity of its potential transformations.

Table 1: Hypothetical Data Table for Reaction Kinetics of this compound (Note: This table is for illustrative purposes only, as no experimental data is currently available.)

| Reaction Type | Rate Law | Rate Constant (k) | Activation Energy (Ea) |

| Oxidation | rate = k[C8H15NO][Oxidant] | Not Determined | Not Determined |

| Reduction | rate = k[C8H15NO][Reductant] | Not Determined | Not Determined |

| Nucleophilic Addition | rate = k[C8H15NO][Nucleophile] | Not Determined | Not Determined |

Elucidation of Reaction Mechanisms (e.g., Electrophilic, Nucleophilic Pathways)

The aldehyde functional group in this compound is expected to undergo typical electrophilic and nucleophilic reactions. The carbonyl carbon is electrophilic and thus susceptible to attack by nucleophiles. The adjacent α-carbon can be deprotonated to form an enolate, which is a nucleophile. The nitrogen atom of the piperidine (B6355638) ring is also nucleophilic.

However, specific mechanistic studies elucidating these pathways for this particular molecule are absent from the literature. Detailed investigations, likely involving techniques such as isotopic labeling, spectroscopic analysis of intermediates, and computational modeling, would be required to establish the precise mechanisms of its reactions.

Catalytic Transformations Involving this compound

While the fields of organocatalysis, transition metal catalysis, and biocatalysis are vast, there is no specific mention in the available literature of this compound being used as a substrate or catalyst in these contexts.

The presence of a chiral center and a tertiary amine suggests that this compound or its derivatives could potentially be explored in organocatalysis. However, no such applications have been reported.

Transition metal catalysis is a powerful tool in organic synthesis. Aldehydes can participate in various transition metal-catalyzed reactions, such as cross-coupling and hydroformylation. The piperidine nitrogen could also act as a directing group in C-H activation reactions. Despite these possibilities, there are no published studies on transition metal-catalyzed reactions specifically involving this compound.

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity. Enzymes such as oxidoreductases could potentially act on the aldehyde group of this compound. However, no research has been published on the enzymatic transformations of this compound.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H and ¹³C NMR)

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to display a complex pattern of signals. The aldehydic proton is expected to appear as a triplet in the downfield region, typically around 9.5-9.7 ppm, due to coupling with the adjacent methylene (B1212753) protons of the acetaldehyde (B116499) moiety. The protons on the piperidine (B6355638) ring and the N-methyl group will exhibit characteristic shifts. The N-methyl protons would likely appear as a singlet at approximately 2.2-2.4 ppm. The protons on the piperidine ring would show complex multiplets due to diastereotopicity and spin-spin coupling.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aldehyde-H | 9.65 | Triplet | J = 2.5 |

| H-2 (Piperidine) | 2.80 | Multiplet | |

| N-CH₃ | 2.30 | Singlet | |

| Acetaldehyde-CH₂ | 2.45 | Doublet of Doublets | J = 16.0, 2.5 |

| Piperidine Ring Protons | 1.20 - 1.80 | Multiplet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide further confirmation of the carbon skeleton. The most downfield signal would correspond to the aldehydic carbonyl carbon, expected in the range of 200-205 ppm. The carbons of the piperidine ring would appear in the aliphatic region, with their specific shifts influenced by the nitrogen atom and the acetaldehyde substituent. The N-methyl carbon would be found at approximately 42-44 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Aldehyde) | 202.5 |

| C-2 (Piperidine) | 65.0 |

| N-CH₃ | 42.5 |

| Acetaldehyde-CH₂ | 51.0 |

| C-3, C-4, C-5 (Piperidine) | 22.0 - 28.0 |

| C-6 (Piperidine) | 56.0 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(1-Methylpiperidin-2-yl)acetaldehyde is expected to show a strong, characteristic absorption band for the C=O stretch of the aldehyde group at approximately 1725-1740 cm⁻¹. Another key feature would be the C-H stretching vibration of the aldehyde proton, which typically appears as a pair of weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The C-N stretching of the tertiary amine in the piperidine ring would likely be observed in the 1100-1250 cm⁻¹ region. Aliphatic C-H stretching vibrations from the piperidine and acetaldehyde moieties would be prominent in the 2800-3000 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy would provide complementary information. The C=O stretch is also observable in the Raman spectrum, though its intensity can vary. The symmetric C-N-C stretching of the piperidine ring and various C-C and C-H vibrations would also be active. Raman spectroscopy can be particularly useful for studying the molecule in aqueous solutions, where water absorption can interfere with IR measurements.

Interactive Data Table: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | 1730 | 1730 | Strong (IR), Medium (Raman) |

| Aldehyde C-H Stretch | 2720, 2820 | 2720, 2820 | Weak to Medium |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 | Strong |

| C-N Stretch | 1150 | 1150 | Medium |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (e.g., Time-of-Flight MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

Molecular Formula Confirmation

High-resolution mass spectrometry, such as Time-of-Flight (TOF) MS, would be employed to determine the exact mass of the molecular ion of this compound (C₈H₁₅NO). This allows for the unambiguous confirmation of its molecular formula.

Fragmentation Analysis

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. A common fragmentation pathway for N-methylpiperidine derivatives involves the loss of a hydrogen atom from the carbon adjacent to the nitrogen, leading to the formation of a stable iminium ion. The fragmentation of the acetaldehyde side chain is also anticipated. Key fragmentation pathways would likely include:

α-cleavage: Fission of the bond between the piperidine ring and the acetaldehyde group.

Loss of the formyl group (CHO): Resulting in a fragment corresponding to the 1-methyl-2-methylpiperidine cation.

Ring-opening fragmentation: Characteristic of piperidine structures.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 141 | [M]⁺ (Molecular Ion) | |

| 140 | [M-H]⁺ | Loss of a hydrogen atom |

| 112 | [M-CHO]⁺ | Loss of the formyl group |

| 98 | [C₆H₁₂N]⁺ | α-cleavage at the acetaldehyde group |

| 84 | [C₅H₁₀N]⁺ | Ring fragmentation |

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

X-ray crystallography provides the most definitive three-dimensional structural information for molecules in the solid state. While no crystal structure for this compound itself is reported, analysis of related N-methylpiperidine derivatives offers valuable insights into its likely solid-state conformation.

Studies on various 2-substituted N-methylpiperidines indicate that the piperidine ring typically adopts a chair conformation. The orientation of the N-methyl group and the substituent at the C-2 position (equatorial or axial) is influenced by steric and electronic factors. In the case of this compound, it is highly probable that the acetaldehyde substituent would preferentially occupy the equatorial position to minimize steric hindrance. The N-methyl group would also likely favor an equatorial orientation. The crystal packing would be influenced by intermolecular forces such as dipole-dipole interactions involving the aldehyde group and van der Waals forces.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Analysis

The presence of a stereocenter at the C-2 position of the piperidine ring means that this compound is a chiral molecule and can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these stereochemical aspects.

Circular Dichroism (CD)

CD spectroscopy measures the differential absorption of left and right circularly polarized light. The aldehyde chromophore in this compound has a weak n → π* electronic transition that is expected to be CD-active. The sign and magnitude of the Cotton effect observed in the CD spectrum would be characteristic of the absolute configuration (R or S) at the C-2 stereocenter.

Optical Rotatory Dispersion (ORD)

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD spectrum would also exhibit a Cotton effect corresponding to the electronic transitions of the aldehyde group, providing complementary information to the CD spectrum for determining the absolute stereochemistry of the molecule. The analysis of the ORD and CD spectra, often in conjunction with theoretical calculations, would allow for the assignment of the absolute configuration of a given enantiomer.

Computational Chemistry and Theoretical Insights

Quantum Mechanical Studies for Electronic Structure and Reactivity

Quantum mechanical (QM) methods are fundamental to understanding the electronic properties and intrinsic reactivity of molecules. For piperidine (B6355638) derivatives, Density Functional Theory (DFT) is a widely used approach due to its balance of computational cost and accuracy. researchgate.netnih.gov

DFT and TD-DFT: DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry and compute electronic properties. researchgate.netnih.gov These studies can reveal insights into the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The energy gap between the HOMO and LUMO is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. For piperidine and its analogs, DFT has been successfully used to reproduce experimental vibrational spectra and analyze electronic structure. mdpi.com

Time-Dependent DFT (TD-DFT) extends these capabilities to excited states, allowing for the prediction of electronic absorption spectra (UV-Vis). mdpi.commdpi.com By simulating the electronic transitions, TD-DFT can help assign the nature of these transitions, such as n → π* or π → π*, which is crucial for understanding the molecule's photophysical properties. rsc.orgresearchgate.netrsc.org Studies on related heterocyclic systems have shown good agreement between TD-DFT predicted spectra and experimental data. mdpi.comresearchgate.net

MP2 and DLPNO-CCSD(T): For applications requiring higher accuracy, especially for calculating conformational energies and reaction barriers, more sophisticated ab initio methods are necessary. Second-order Møller-Plesset perturbation theory (MP2) provides a significant improvement over DFT by incorporating electron correlation more explicitly. nist.gov However, the gold standard for accuracy in computational chemistry is the Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method.

Given that canonical CCSD(T) is computationally prohibitive for all but the smallest molecules, highly efficient approximations have been developed. The Domain-based Local Pair Natural Orbital CCSD(T) (DLPNO-CCSD(T)) method has emerged as a powerful tool, providing energies close to canonical CCSD(T) accuracy but with a near-linear scaling of computational cost. nist.govnih.gov This makes it feasible to obtain highly accurate single-point energies for different conformers of piperidine derivatives. chemrxiv.org Correction schemes based on MP2 calculations can further enhance the accuracy of DLPNO-CCSD(T) results, approaching the complete basis set limit. nih.govnih.govarxiv.org

Conformational Analysis and Energy Landscapes of 2-(1-Methylpiperidin-2-yl)acetaldehyde and Analogues

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. wikipedia.org However, the presence of substituents at the N1 and C2 positions introduces significant conformational complexity.

For a 2-substituted N-methylpiperidine, the key conformational questions involve the orientation of both the N-methyl group and the C2-acetaldehyde group (axial vs. equatorial). In N-methylpiperidine itself, the equatorial conformation of the methyl group is strongly preferred. wikipedia.org However, for 2-substituted piperidines, particularly N-acyl or N-aryl derivatives, allylic (A1,3) strain can destabilize the equatorial conformer, making the axial orientation of the C2 substituent more favorable. nih.govrsc.org For this compound, a detailed conformational search using QM methods would be necessary to determine the relative energies of the four possible chair conformers (axial/axial, axial/equatorial, equatorial/axial, equatorial/equatorial) as well as potential twist-boat conformers. rsc.orgnih.gov

Computational studies on N,2-dimethylpiperidine derivatives show that steric and electronic effects, such as the orientation of the nitrogen lone pair relative to other groups, dictate the favored conformation. nih.gov By calculating the Gibbs free energy (ΔG) for each stable conformer, a complete energy landscape can be mapped. This landscape reveals not only the global minimum energy structure but also the energy barriers between different conformations, providing insight into the molecule's flexibility and the relative populations of each conformer at a given temperature. rsc.org

Table 1: Representative Calculated Conformational Energies for 2-Substituted Piperidine Analogs

| Compound | 2-Substituent Orientation | Relative Gibbs Free Energy (ΔG, kcal/mol) | Favored Conformer |

| 1,2-Dimethylpiperidine | Equatorial | 0.0 | Equatorial |

| Axial | +1.8 | ||

| 2-Methyl-1-phenylpiperidine | Equatorial | +1.0 | Axial |

| Axial | 0.0 | ||

| 1-(2-Methyl-1-piperidyl)ethanone | Equatorial | +3.2 | Axial |

| Axial | 0.0 |

This table presents illustrative data from studies on analogous systems to show how computational methods are used to determine conformational preferences. The values are based on findings where allylic strain can favor the axial position for the C2 substituent. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While QM methods provide static pictures of molecular conformations, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and interacts with its environment, typically an explicit solvent like water. nih.gov

For a molecule like this compound, MD simulations can:

Assess Conformational Stability: An MD trajectory, often run for nanoseconds or longer, can show whether a given starting conformation is stable or if it transitions to other low-energy states. This complements the static energy landscape from QM calculations. nih.gov

Analyze Solvation Shell: The simulations provide a detailed picture of how solvent molecules, such as water, arrange themselves around the solute. This is crucial for understanding solubility and the influence of the solvent on conformational preferences. The interactions between the piperidine nitrogen, the aldehyde oxygen, and water molecules can be analyzed through radial distribution functions. nih.govacs.org

Explore Dynamic Behavior: Properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated from the trajectory. RMSD tracks how much the molecule's structure deviates from its initial state, indicating stability, while RMSF reveals which parts of the molecule are most flexible. nih.gov

In the context of drug design, MD simulations are also used to study the stability of a ligand bound to a protein target, providing insights that go beyond static docking poses. ssrn.comugr.es

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can be used to confirm the structure of a synthesized compound.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT. ssrn.comnih.gov Calculations are often performed on the lowest-energy conformer or as a Boltzmann-averaged spectrum over several low-energy conformers. d-nb.info The calculated nuclear shielding tensors are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). rsc.orgnih.gov Comparing the predicted spectrum with the experimental one is a standard method for structural elucidation and can be highly accurate. nih.govresearchgate.net

Vibrational and Electronic Spectroscopy: DFT calculations can accurately predict infrared (IR) vibrational frequencies. researchgate.netssrn.com The calculated frequencies are often scaled by an empirical factor to better match experimental data. nih.gov As mentioned previously, TD-DFT is the method of choice for predicting UV-Vis absorption spectra, providing information on the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions. mdpi.commdpi.comnih.gov

The validation of calculated data against experimental results is a critical step. A strong correlation between the predicted and measured spectra provides high confidence in the computationally determined structure and its conformational and electronic properties. nih.gov

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for a Piperidine Analog

| Parameter | Method | Predicted Value | Experimental Value |

| ¹³C Chemical Shift (C2) | DFT/GIAO | 55.2 ppm | 54.8 ppm |

| ¹H Chemical Shift (H2) | DFT/GIAO | 2.85 ppm | 2.81 ppm |

| IR Frequency (C=O stretch) | DFT (B3LYP) | 1745 cm⁻¹ (scaled) | 1730 cm⁻¹ |

| UV-Vis λmax | TD-DFT | 285 nm | 288 nm |

This table contains hypothetical but realistic data based on the typical accuracy of computational methods for predicting spectroscopic parameters for organic molecules. mdpi.comssrn.comnih.govnih.gov

In Silico Modeling for Ligand-Biomolecular Target Interactions

Given the prevalence of the N-methylpiperidine core in pharmacologically active compounds, it is highly probable that this compound or its derivatives could interact with biological targets. pmarketresearch.comnih.gov In silico modeling, particularly molecular docking, is a primary tool for investigating these potential interactions. researchgate.netnih.gov

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor's active site, estimating the binding affinity through a scoring function (e.g., in kcal/mol). figshare.commdpi.comnih.gov For piperidine-based systems, docking studies have been used to explore interactions with a wide range of targets, including:

Sigma Receptors (S1R): Many piperidine derivatives show high affinity for S1R, a chaperone protein involved in neurological functions. rsc.orgacs.org

Acetylcholinesterase (AChE): As a target for Alzheimer's disease, AChE is often studied with piperidine-based inhibitors. mdpi.com

Dopamine and Histamine Receptors: The piperidine scaffold is common in ligands targeting various G-protein coupled receptors. figshare.comacs.org

Farnesyltransferase: This enzyme is a target in cancer therapy, and piperidine analogs have been investigated as potential inhibitors. benthamscience.com

A typical docking study would place this compound into the binding site of a target protein. The resulting poses would be analyzed to identify key intermolecular interactions, such as hydrogen bonds between the aldehyde oxygen and receptor residues, or hydrophobic interactions involving the piperidine ring. mdpi.commdpi.com These studies provide crucial hypotheses about the molecule's potential mechanism of action and can guide the design of more potent and selective analogs. acs.org

Table 3: Example Docking Results for Piperidine Analogs Against Various Receptors

| Ligand Scaffold | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

| N-Benzylpiperidine Analog | Acetylcholinesterase (AChE) | -12.6 | TRP86, TRP286 |

| Phenylpiperidine Analog | Sigma-1 Receptor (S1R) | -9.8 | TYR103, GLU172 |

| Piperidine-Triazole Analog | Dopamine D2 Receptor | -8.5 | ASP114, SER193 |

This table summarizes representative findings from various docking studies on piperidine derivatives to illustrate the type of data generated. figshare.commdpi.comrsc.org

Applications As a Key Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Alkaloid Derivatives

While direct and extensive research on the application of 2-(1-Methylpiperidin-2-yl)acetaldehyde in alkaloid synthesis is not widely documented, its structural isomer, 2-(1-methylpiperidin-4-yl)acetaldehyde, is a well-established precursor in the synthesis of the anti-migraine drug Naratriptan. google.comgoogle.com The synthesis of Naratriptan provides a clear example of how a methylpiperidine acetaldehyde (B116499) moiety can be crucial in constructing complex alkaloid-like structures. google.comgoogle.com

One of the key steps in a documented synthesis of Naratriptan involves the cyclization of 2-(4-hydrazinophenyl)-N-methylethanesulfonamide with 2-(1-methylpiperidin-4-yl)acetaldehyde in the presence of hydrochloric acid in water. google.comgoogle.com This reaction, a Fischer indole (B1671886) synthesis, forms the core indole structure of Naratriptan, with the 1-methylpiperidin-4-yl group being a critical substituent.

The structural similarity between the 2-yl and 4-yl isomers suggests that this compound could potentially be used in analogous synthetic strategies to produce novel alkaloid derivatives. The aldehyde functionality allows for the formation of a C-C or C-N bond, a fundamental step in the assembly of the core structures of many alkaloids. The 1-methylpiperidine (B42303) unit, a common motif in various alkaloids, can influence the pharmacological properties of the final compound. The different substitution pattern of the 2-yl isomer would lead to derivatives with distinct three-dimensional shapes and potentially different biological activities compared to those derived from the 4-yl isomer.

Building Block for Novel Heterocyclic Compound Architectures

The reactivity of the aldehyde group in this compound makes it a valuable starting material for the construction of a wide array of novel heterocyclic compounds. Aldehydes are highly versatile functional groups that can participate in numerous chemical transformations, including but not limited to:

Condensation Reactions: It can react with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other related compounds, which can then undergo further cyclization reactions to yield various nitrogen-containing heterocycles.

Multicomponent Reactions: The compound can be employed in multicomponent reactions, such as the Mannich reaction or the Ugi reaction, to generate complex and diverse heterocyclic scaffolds in a single step.

Cycloaddition Reactions: While less common for aldehydes directly, derivatives of the aldehyde, such as imines, can participate in cycloaddition reactions to form cyclic structures.

The presence of the 1-methylpiperidine ring adds another layer of complexity and potential for creating unique molecular architectures. The nitrogen atom in the piperidine (B6355638) ring can act as a nucleophile or a base, influencing the course of reactions. Furthermore, the stereochemistry of the 2-position on the piperidine ring can be controlled or modified to introduce chirality into the final heterocyclic products, which is often crucial for their biological activity.

The synthesis of novel heterocyclic compounds is a cornerstone of drug discovery and materials science. The use of this compound as a building block offers a pathway to new chemical entities with potentially interesting pharmacological or material properties.

Role in the Total Synthesis of Natural Products

The total synthesis of natural products is a challenging and creative area of organic chemistry that often requires the use of unique and strategically functionalized building blocks. While there are no prominent examples in the current scientific literature detailing the use of this compound in the total synthesis of a specific natural product, its structural features suggest its potential as a valuable intermediate in such endeavors.

Many natural products, particularly alkaloids, contain piperidine or related nitrogen-containing heterocyclic cores. The 1-methylpiperidine unit of this compound could serve as a pre-formed part of the target natural product's skeleton. The aldehyde group provides a handle for further elaboration and construction of the rest of the molecule.

Structure Activity Relationship Sar Studies in Non Clinical Biological Contexts

Investigation of Ligand-Receptor Binding Affinities in In Vitro Systems

The N-methyl group on the piperidine (B6355638) ring is a critical determinant of binding affinity for many receptors. For instance, in the context of sigma receptors, N-substituted piperidines have demonstrated high affinity. The methyl group can influence the compound's pKa, lipophilicity, and steric interactions within the receptor's binding pocket. Molecular dynamics simulations of related 1-methylpiperidine (B42303) derivatives binding to the σ1 receptor have shown that the N-methyl group can engage in lipophilic interactions with residues such as Leu105, Thr181, and Tyr206.

The 2-acetaldehyde substituent introduces a reactive carbonyl group, which could participate in hydrogen bonding with polar residues in a receptor's binding site. However, the inherent reactivity of the aldehyde may also lead to non-specific covalent interactions. The stereochemistry at the C2 position of the piperidine ring would also be expected to play a crucial role in receptor recognition and binding affinity.

Table 1: Inferred Receptor Binding Affinities of 2-(1-Methylpiperidin-2-yl)acetaldehyde Analogues

| Receptor Target | Analog Type | Key Structural Feature | Predicted Affinity |

| Sigma-1 Receptor | N-Methylpiperidine | N-Methyl group | Potentially high |

| Dopamine D2/D3 Receptors | Phenylpiperazine (related scaffold) | Piperidine-like core | Moderate to high |

| Serotonin 5-HT1A Receptor | Phenylpiperazine (related scaffold) | Piperidine-like core | Moderate to high |

| Muscarinic Acetylcholine Receptors | Quinuclidine (related scaffold) | Tertiary amine | Possible interaction |

Enzyme Inhibition or Activation Mechanisms (in vitro)

The chemical structure of this compound suggests several potential mechanisms for enzyme interaction, primarily centered around the reactive acetaldehyde (B116499) moiety.

The aldehyde group is susceptible to nucleophilic attack by amino acid residues within an enzyme's active site, particularly the ε-amino group of lysine. This can lead to the formation of a Schiff base, a type of covalent adduct, which could result in reversible or irreversible enzyme inhibition. Studies on acetaldehyde itself have shown that it can selectively inhibit lysine-dependent enzymes.

Furthermore, piperidine-containing compounds have been investigated as inhibitors of various enzymes. For example, piperidine-based thiosemicarbazones have been shown to inhibit dihydrofolate reductase (DHFR). While the mechanism for this compound would likely differ, these studies highlight the potential for the piperidine scaffold to orient a reactive functional group within an enzyme's active site.

Table 2: Potential Enzyme Interactions of this compound

| Enzyme Target | Potential Mechanism of Interaction | Predicted Outcome |

| Aldehyde Dehydrogenase (ALDH) | Substrate or inhibitor | Potential for metabolism or inhibition |

| Lysine-dependent enzymes | Covalent modification (Schiff base formation) | Inhibition |

| Acetylcholinesterase (AChE) | Competitive or non-competitive inhibition | Possible inhibition |

| Butyrylcholinesterase (BuChE) | Competitive or non-competitive inhibition | Possible inhibition |

Rational Design and Synthesis of Analogues for Modulated Biological Interactions

The structure of this compound provides a template for the rational design and synthesis of analogues with potentially enhanced or more specific biological activities.

To improve receptor binding affinity and selectivity, modifications could be made to both the N-methyl group and the 2-acetaldehyde substituent. For example, replacing the N-methyl group with larger alkyl or aryl groups could probe for additional hydrophobic interactions within a binding pocket. The stereochemistry at the C2 position should be controlled to optimize interactions with chiral receptor environments.

To modulate enzyme inhibitory activity, the aldehyde could be replaced with other functional groups. For instance, conversion to an oxime or a hydrazone could reduce the reactivity while still allowing for hydrogen bonding interactions. Alternatively, reduction of the aldehyde to an alcohol would remove the reactive carbonyl and could lead to a different pharmacological profile.

The synthesis of such analogues would likely involve multi-step synthetic routes, starting from commercially available piperidine derivatives. Key reactions could include N-alkylation, C-C bond formation at the 2-position, and functional group interconversions.

Table 3: Proposed Analogues of this compound and Their Design Rationale

| Analogue | Modification | Rationale |

| (R)- and (S)-2-(1-Methylpiperidin-2-yl)acetaldehyde | Stereoisomer separation | Investigate stereospecificity of biological interactions |

| 2-(1-Ethylpiperidin-2-yl)acetaldehyde | N-ethyl substitution | Probe for larger hydrophobic pocket at the N-substituent binding site |

| 2-(1-Methylpiperidin-2-yl)ethanol | Reduction of aldehyde | Remove reactive carbonyl, potentially altering target profile |

| This compound oxime | Conversion of aldehyde | Reduce reactivity, maintain hydrogen bonding potential |

Biochemical Transformations and Enzymatic Recognition

Pathways of Enzymatic Oxidation and Reduction of the Acetaldehyde (B116499) Moiety (e.g., in cell-free or in vitro enzymatic systems, drawing parallels with general aldehyde metabolism)

The acetaldehyde moiety of 2-(1-methylpiperidin-2-yl)acetaldehyde is a primary target for enzymatic transformation, primarily through oxidation and reduction reactions, mirroring the general metabolism of endogenous and exogenous aldehydes. These transformations are typically studied in in vitro systems such as cell-free preparations of liver homogenates, microsomes, or with purified enzymes. nih.gov

Enzymatic Oxidation:

The oxidation of the aldehyde group to a carboxylic acid is a common detoxification pathway catalyzed by the superfamily of aldehyde dehydrogenases (ALDHs). mdpi.commdpi.comnih.govfrontiersin.org These NAD(P)+-dependent enzymes are found in various cellular compartments, including the cytosol and mitochondria. nih.gov The reaction converts this compound into 2-(1-methylpiperidin-2-yl)acetic acid. This biotransformation is generally irreversible and results in a more polar metabolite that is more readily excreted.

The general mechanism of ALDH-catalyzed oxidation involves the formation of a thiohemiacetal intermediate with a cysteine residue in the enzyme's active site, followed by hydride transfer to NAD(P)+ to form a thioester, which is then hydrolyzed to release the carboxylic acid product. nih.gov

Enzymatic Reduction:

The aldehyde group can also undergo reduction to the corresponding primary alcohol, 2-(1-methylpiperidin-2-yl)ethanol. This reaction is catalyzed by alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs). mdpi.com These enzymes utilize NADH or NADPH as a cofactor to reduce the carbonyl group. The reduction is a reversible reaction, and the direction is influenced by the cellular concentrations of the aldehyde, alcohol, and the respective cofactors.

In vitro studies with liver subcellular fractions can elucidate the predominant pathway. For instance, incubations with cytosolic fractions containing both ADHs and ALDHs, supplemented with the appropriate cofactors (NAD+ for oxidation, NADPH for reduction), can reveal the relative rates of these competing metabolic routes.

Table 1: Postulated Enzymatic Transformations of the Acetaldehyde Moiety

| Transformation | Enzyme Family | Product | Cofactor |

| Oxidation | Aldehyde Dehydrogenase (ALDH) | 2-(1-Methylpiperidin-2-yl)acetic acid | NAD+/NADP+ |

| Reduction | Alcohol Dehydrogenase (ADH) | 2-(1-Methylpiperidin-2-yl)ethanol | NADH/NADPH |

This table presents plausible transformations based on general principles of aldehyde metabolism. Specific experimental data for this compound is not currently available.

Substrate Specificity and Selectivity of Relevant Enzymes Towards this compound

The efficiency of the enzymatic oxidation and reduction of this compound is dependent on the substrate specificity and selectivity of the involved enzymes.

Aldehyde Dehydrogenases (ALDHs):

The ALDH superfamily comprises numerous isozymes with varying substrate specificities. nih.gov Some ALDHs, like ALDH1A1 and ALDH2, exhibit broad substrate specificity, oxidizing a wide range of aliphatic and aromatic aldehydes. frontiersin.org The presence of the N-methylpiperidine ring adjacent to the acetaldehyde group in this compound may influence its recognition and binding by different ALDH isozymes. The steric hindrance and electronic properties of the heterocyclic ring could affect the affinity (Km) and turnover rate (kcat) of the enzyme.

It is plausible that specific ALDH isozymes would show preferential activity towards this substrate. For example, enzymes with a larger substrate-binding pocket might accommodate the bulky piperidine (B6355638) ring more effectively. frontiersin.org

Alcohol Dehydrogenases (ADHs) and Aldo-Keto Reductases (AKRs):

Similarly, ADHs and AKRs display a broad but often overlapping substrate range. mdpi.com The stereochemistry of the piperidine ring at the C2 position could also influence the stereoselectivity of the reduction, potentially leading to the formation of a specific enantiomer of 2-(1-methylpiperidin-2-yl)ethanol. Engineering studies on ADHs have demonstrated that mutations in the active site can significantly alter substrate promiscuity, indicating that even if the native enzyme has low activity, variants could potentially be more efficient.

Table 2: Hypothetical Kinetic Parameters of Human ALDH and ADH Isozymes with this compound

| Enzyme | Km (µM) | Vmax (nmol/min/mg protein) |

| ALDH1A1 | 150 | 25 |

| ALDH2 | 50 | 40 |

| ADH1A | 500 | 15 |

| ADH1B | 300 | 20 |

This table contains illustrative data to demonstrate potential differences in enzyme kinetics. These are not based on experimental results for this compound.

Identification and Characterization of Metabolites in Controlled In Vitro Biochemical Assays

The identification and characterization of metabolites of this compound in controlled in vitro biochemical assays, such as incubations with liver microsomes or hepatocytes, are crucial for understanding its metabolic fate. nih.gov These systems contain a wide array of drug-metabolizing enzymes and can provide a comprehensive picture of the potential biotransformations.

Beyond the oxidation and reduction of the acetaldehyde moiety, other metabolic transformations can be anticipated, particularly on the N-methylpiperidine ring.

Potential Metabolic Pathways:

N-demethylation: The N-methyl group is a common site for oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to the formation of 2-(piperidin-2-yl)acetaldehyde and formaldehyde.

Ring Hydroxylation: The piperidine ring itself can undergo hydroxylation at various positions (e.g., C3, C4), also mediated by CYP enzymes.

N-oxidation: The tertiary amine of the piperidine ring can be oxidized to an N-oxide.

Analytical Techniques for Metabolite Identification:

The identification of these metabolites typically involves the use of high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). By comparing the mass spectra of the parent compound with those of the metabolites, it is possible to deduce the nature of the metabolic modification (e.g., an increase of 16 Da suggests hydroxylation, while a decrease of 14 Da suggests N-demethylation). Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy of isolated metabolites.

Table 3: Potential Metabolites of this compound in In Vitro Assays

| Metabolite | Proposed Structure | Metabolic Reaction |

| M1 | 2-(1-Methylpiperidin-2-yl)acetic acid | Aldehyde Oxidation |

| M2 | 2-(1-Methylpiperidin-2-yl)ethanol | Aldehyde Reduction |

| M3 | 2-(Piperidin-2-yl)acetaldehyde | N-Demethylation |

| M4 | 2-(1-Methyl-hydroxypiperidin-2-yl)acetaldehyde | Ring Hydroxylation |

| M5 | 2-(1-Methylpiperidine-2-N-oxide)acetaldehyde | N-Oxidation |

This table outlines plausible metabolites based on known metabolic pathways of N-alkylated piperidines. Specific experimental confirmation for this compound is required.

Analytical Methodologies for Research Applications

Chromatographic Separation Techniques (e.g., GC-MS, LC-MS, LC-HRMS) for Purity Assessment and Quantification in Research Samples

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the analysis of piperidine-containing compounds. The choice between these techniques often depends on the volatility and thermal stability of the analyte and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS):

Sample Preparation for GC-MS: Due to the polar nature of the aldehyde group, derivatization might be necessary to improve chromatographic peak shape and thermal stability. However, for simpler matrices, direct injection of a solution in a suitable organic solvent may be feasible.

Instrumentation and Conditions: A typical GC-MS analysis would involve a capillary column with a non-polar or medium-polarity stationary phase. The temperature program would be optimized to ensure good separation from potential impurities. The mass spectrometer would be operated in full-scan mode for qualitative analysis and identification of unknown impurities, and in selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS):

LC-MS and LC-HRMS are versatile techniques for the analysis of a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability. researchgate.net For piperidine (B6355638) derivatives, reversed-phase liquid chromatography is a common approach.

Mobile Phase and Stationary Phase: A C18 column is often used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. researchgate.net

Detection: Electrospray ionization (ESI) is a suitable ionization technique for piperidine-containing compounds, typically in the positive ion mode due to the basic nature of the piperidine nitrogen. nih.gov Tandem mass spectrometry (MS/MS) can be used for structural confirmation and to develop highly selective and sensitive quantitative methods using multiple reaction monitoring (MRM). researchgate.netnih.gov LC-HRMS provides high mass accuracy, which is invaluable for the confident identification of the target compound and its metabolites or degradation products in complex research samples.

Below is a hypothetical data table illustrating the kind of information that would be generated in a method validation study for the LC-MS/MS quantification of "2-(1-Methylpiperidin-2-yl)acetaldehyde".

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 10% |

Electrochemical Detection Methods for Trace Analysis

Electrochemical detection offers high sensitivity and selectivity for electroactive compounds, such as aldehydes. While specific methods for "this compound" are not documented, methodologies developed for other aldehydes can be adapted.

One approach involves the derivatization of the aldehyde with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a hydrazone, which is electrochemically active. unesp.br The resulting derivative can then be detected using techniques like high-performance liquid chromatography with electrochemical detection (HPLC-ED). unesp.br The electrochemical detector potential would be optimized for the specific derivative to achieve maximum sensitivity. unesp.br

Alternatively, direct electrochemical detection of the aldehyde group is possible, although it may be less selective in complex matrices. A spectroelectrochemical sensor system, which combines spectroscopic and electrochemical measurements, has been developed for acetaldehyde (B116499) detection, offering improved selectivity by minimizing interference from other compounds. mdpi.comnih.gov This approach could potentially be adapted for "this compound". Real-time detection of acetaldehyde has also been demonstrated using electrochemistry-mass spectrometry (EC-MS), which could be a powerful tool for mechanistic studies involving this compound. acs.orgchemrxiv.org

The following table summarizes potential electrochemical detection parameters, extrapolated from methods for similar analytes.

| Technique | Working Electrode | Potential (vs. reference) | Limit of Detection |

| HPLC-ED (with DNPH derivatization) | Glassy Carbon | +1.0 V | ~3.8 µg/L |

| Spectroelectrochemical Sensor | Screen-Printed Electrode | +0.4 V | Not specified |

Sample Preparation Techniques for Complex Research Matrices

The analysis of "this compound" in complex matrices, such as biological fluids or environmental samples, requires effective sample preparation to remove interferences and enrich the analyte. chromatographyonline.comnih.gov The basic nature of the piperidine ring is a key property that can be exploited in sample preparation. acs.org

Liquid-Liquid Extraction (LLE): LLE is a classic technique where the pH of the aqueous sample is adjusted to make the analyte more soluble in an immiscible organic solvent. For "this compound", the aqueous sample would be made basic to deprotonate the piperidine nitrogen, increasing its solubility in an organic solvent.

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE. researchgate.net For a basic compound like "this compound", a cation-exchange SPE sorbent can be used. The sample is loaded at a pH where the piperidine nitrogen is protonated (acidic conditions). After washing the cartridge to remove neutral and acidic interferences, the analyte is eluted with a solvent containing a base to neutralize the piperidine and disrupt its interaction with the sorbent. Reversed-phase SPE could also be employed, where the analyte is retained on a non-polar sorbent and eluted with an organic solvent. mdpi.com

The choice of sample preparation technique will depend on the specific matrix and the analytical method being used. For trace analysis, a combination of extraction and clean-up steps may be necessary to achieve the required sensitivity and selectivity. researchgate.net

Perspectives and Future Research Directions

Unexplored Synthetic Avenues and Methodological Advancements

While classical synthetic routes to substituted piperidines are well-established, modern synthetic methodologies offer promising, yet unexplored, avenues for the efficient and stereocontrolled synthesis of 2-(1-methylpiperidin-2-yl)acetaldehyde and its analogs.

Flow Chemistry and Continuous Manufacturing: The application of continuous flow chemistry could offer significant advantages in terms of safety, scalability, and reproducibility for the synthesis of this compound. acs.org Flow reactors can enable precise control over reaction parameters, which is particularly beneficial for managing reactive intermediates and exothermic reactions often associated with aldehyde chemistry.

Organocatalysis and Biocatalysis: Asymmetric organocatalysis and biocatalysis present powerful tools for the enantioselective synthesis of chiral piperidine (B6355638) derivatives. nih.gov Future research could focus on developing novel organocatalysts or identifying specific enzymes, such as imine reductases or transaminases, that can facilitate the stereoselective construction of the 2-substituted piperidine core. nih.gov

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could open up new reaction pathways for the synthesis and functionalization of the acetaldehyde (B116499) moiety, potentially under milder reaction conditions than traditional methods.

A comparative overview of these potential synthetic strategies is presented in Table 1.

| Synthetic Method | Potential Advantages | Key Research Focus |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility. | Optimization of reactor design and reaction conditions. |

| Organocatalysis | Access to enantiomerically pure compounds. | Development of novel catalysts for stereocontrol. |

| Biocatalysis | High selectivity and environmentally friendly conditions. | Enzyme screening and engineering for specific transformations. |

| Photoredox Catalysis | Mild reaction conditions and novel reactivity. | Exploration of new photocatalytic cycles. |

| Table 1: Comparison of Unexplored Synthetic Avenues |

Deeper Mechanistic Understanding of this compound Reactivity

A thorough understanding of the reactivity of this compound is crucial for its application in synthesis and for predicting its behavior in biological systems. The interplay between the aldehyde functionality and the N-methylpiperidine ring is a key area for investigation.

Reactivity of the α-Amino Aldehyde Moiety: α-Amino aldehydes are known to be versatile intermediates in organic synthesis. acs.org However, their stability and reactivity can be influenced by the nature of the amine. Future studies should investigate the propensity of this compound to undergo reactions such as aldol (B89426) condensations, imine formation, and oxidation, and how the stereochemistry at the C2 position influences these processes. acs.orglibretexts.org The reaction of α-amino acids with aldehydes can lead to decarboxylation and/or deamination products, and similar pathways could be explored for this compound. libretexts.org

Conformational Analysis: The conformational preference of the 2-acetaldehyde group on the N-methylpiperidine ring will significantly impact its reactivity. acs.orgcdnsciencepub.com Detailed conformational analysis using techniques like NMR spectroscopy and computational modeling can provide insights into the dominant conformers and their relative energies. acs.orgrsc.org The orientation of the aldehyde group (axial vs. equatorial) will affect its steric accessibility and electronic properties. acs.orgcdnsciencepub.com

Computational Design of Novel Derivatives with Tailored Properties

Computational chemistry offers a powerful toolkit for the rational design of novel derivatives of this compound with specific, tailored properties.

Pharmacophore Modeling and Virtual Screening: By identifying the key structural features responsible for a desired biological activity, pharmacophore models can be developed. nih.govresearchgate.net These models can then be used to virtually screen large compound libraries to identify new derivatives with potentially enhanced activity. nih.gov This approach has been successfully applied to other piperidine-based compounds. nih.govacs.org

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives. researchgate.netresearchgate.netnih.gov This allows for the early identification of candidates with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development. researchgate.netresearchgate.netnih.gov

Structure-Activity Relationship (QSAR) Studies: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of derivatives with their biological activity. tandfonline.com This can provide valuable insights for the design of more potent and selective compounds. researchgate.net

| Computational Method | Objective | Expected Outcome |

| Pharmacophore Modeling | Identify key structural features for activity. | A 3D model for virtual screening. nih.govnih.gov |

| Virtual Screening | Discover novel active compounds from libraries. | A list of prioritized candidate molecules. |

| In Silico ADMET | Predict pharmacokinetic and toxicity profiles. | Early assessment of drug-likeness. researchgate.netresearchgate.net |

| QSAR | Correlate structure with biological activity. | Predictive models to guide lead optimization. tandfonline.com |

| Table 2: Computational Design Strategies |

Identification of Novel Biological Targets through In Vitro Screening

To uncover the potential therapeutic applications of this compound and its derivatives, systematic in vitro screening against a diverse range of biological targets is essential.

High-Throughput Screening (HTS): HTS allows for the rapid testing of a compound against thousands of biological targets. This unbiased approach can lead to the identification of unexpected activities and novel therapeutic opportunities.

Affinity-Based Proteomics: This technique can be used to identify the protein targets that a compound binds to directly in a complex biological sample. This "target fishing" approach is a powerful tool for elucidating the mechanism of action of a bioactive compound.

Fragment-Based Screening: Given its relatively small size, this compound could be considered a fragment for fragment-based drug discovery. Screening a library of such fragments against a specific protein target can identify weak binders that can be subsequently optimized into more potent leads.

Integration of Emerging Analytical Technologies for Enhanced Characterization

The comprehensive characterization of this compound and its derivatives requires the application of advanced analytical techniques, particularly for stereochemical and conformational analysis.

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the separation of chiral compounds and polar molecules. chromatographytoday.comchromatographyonline.comrsc.org It offers advantages over traditional HPLC in terms of speed and reduced solvent consumption, making it an ideal method for the enantiomeric separation and purification of this compound. chromatographytoday.comchromatographyonline.comrsc.org

Advanced NMR Spectroscopy: Multi-dimensional and variable-temperature NMR techniques can provide detailed information about the three-dimensional structure and conformational dynamics of the molecule in solution. nih.govresearchgate.netoptica.org This is crucial for understanding its reactivity and interactions with biological targets. nih.govresearchgate.netoptica.org

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for the accurate mass determination and structural elucidation of the compound and its metabolites. wikipedia.orgnih.govresearchgate.net Tandem mass spectrometry (MS/MS) can provide valuable information on fragmentation patterns, aiding in the identification of unknown derivatives. nih.govresearchgate.net

| Analytical Technology | Application | Information Gained |

| Supercritical Fluid Chromatography (SFC) | Chiral separation and purification. | Enantiomeric purity and separation of stereoisomers. chromatographytoday.com |

| Advanced NMR Spectroscopy | Conformational analysis in solution. | 3D structure and dynamic behavior. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Structural elucidation and metabolite identification. | Accurate mass and fragmentation patterns. nih.gov |

| Table 3: Emerging Analytical Technologies |

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for the preparation of 2-(1-Methylpiperidin-2-yl)acetaldehyde, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving piperidine derivatives. For example, analogs like 2-(piperidin-4-yl)acetic acid are synthesized by reacting piperidine precursors with halogenated carbonyl compounds under basic conditions (e.g., K₂CO₃ in DMSO at 100–130°C) . Optimization involves adjusting solvent polarity, temperature, and catalyst selection. Purification often employs column chromatography or recrystallization, with yields ranging from 39% to 65% depending on substituent reactivity .

Q. Which analytical techniques are recommended for the structural elucidation and purity assessment of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the piperidine ring’s stereochemistry and aldehyde functionality. Mass spectrometry (MS) validates molecular weight, while high-performance liquid chromatography (HPLC) quantifies purity. For impurity profiling, hyphenated techniques like LC-MS are essential, as demonstrated in pharmaceutical impurity studies of structurally related phenothiazine derivatives .

Q. How can researchers identify and quantify impurities or degradation products in samples containing this compound?

- Methodological Answer : Accelerated stability studies (e.g., exposure to heat, light, or acidic/basic conditions) coupled with LC-MS or GC-MS can identify degradation pathways. For example, oxidation of the aldehyde group or piperidine ring methylation may generate sulfoxide or N-oxide impurities, which are quantified using reference standards and calibration curves .

Advanced Research Questions

Q. What methodologies are used to resolve contradictions in spectroscopic data during the characterization of novel derivatives?

- Methodological Answer : Discrepancies in NMR chemical shifts or MS fragmentation patterns can arise from tautomerism or residual solvent effects. Researchers should cross-validate data using 2D NMR (e.g., COSY, HSQC) and compare results with computational models (e.g., density functional theory). For example, ambiguous NOE signals in piperidine derivatives were resolved by analyzing coupling constants and spatial proximity .

Q. In the context of catalytic applications, how do continuous flow systems enhance the synthesis efficiency of related acetaldehyde derivatives?

- Methodological Answer : Continuous flow reactors improve reaction control and scalability for sensitive intermediates like acetaldehydes. For instance, bromophenoxy acetaldehydes were synthesized in flow systems with precise temperature modulation, reducing side reactions and improving yields by 20–30% compared to batch methods .

Q. How does the stereochemical configuration of the piperidine ring influence the compound’s interaction with biological targets, and what experimental approaches are used to study this?

- Methodological Answer : The axial/equatorial orientation of the methyl group on the piperidine ring affects binding affinity to enzymes like soluble epoxide hydrolase. Chiral chromatography separates enantiomers, while molecular docking simulations predict interactions with active sites. Activity assays (e.g., IC₅₀ measurements) validate stereochemical effects, as seen in analogs with anti-inflammatory properties .

Q. What experimental design principles should be applied when investigating the compound’s stability under various pH and temperature conditions?

- Methodological Answer : Follow a factorial design to test variables like pH (2–12), temperature (25–60°C), and ionic strength. Use HPLC to monitor degradation kinetics and identify Arrhenius parameters for shelf-life prediction. For example, stress testing of related acetals revealed pH-dependent hydrolysis mechanisms, guiding storage recommendations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.